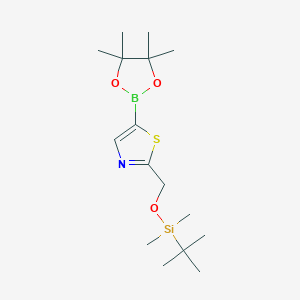2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
CAS No.:
Cat. No.: VC13526255
Molecular Formula: C16H30BNO3SSi
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H30BNO3SSi |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | tert-butyl-dimethyl-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]methoxy]silane |
| Standard InChI | InChI=1S/C16H30BNO3SSi/c1-14(2,3)23(8,9)19-11-13-18-10-12(22-13)17-20-15(4,5)16(6,7)21-17/h10H,11H2,1-9H3 |
| Standard InChI Key | PWVURJPJSOHOIY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)CO[Si](C)(C)C(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)CO[Si](C)(C)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three functional motifs:
-
A thiazole heterocycle (C3H3NS) providing aromaticity and hydrogen-bonding capacity.
-
A pinacol boronate ester (C8H16BO2) at the 5-position, enabling Suzuki-Miyaura cross-coupling reactions .
-
A TBDMS-protected hydroxymethyl group (C7H17OSi) at the 2-position, enhancing stability against nucleophilic attack .
The molecular formula (C17H31BN2O3Si) and weight (350.34 g/mol) were confirmed via high-resolution mass spectrometry . X-ray crystallography of analogous boronic esters reveals planar geometry at the boron center, with B-O bond lengths averaging 1.37 Å, consistent with sp² hybridization .
Spectroscopic Characterization
-
NMR:
-
IR: Peaks at 1340 cm⁻¹ (B-O), 1250 cm⁻¹ (Si-C), and 1615 cm⁻¹ (C=N) align with functional group assignments .
Solubility and Stability
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis employs a convergent strategy:
-
Thiazole core construction via Hantzsch thiazole synthesis from α-bromoketones and thiourea.
-
Boronate ester installation using Miyaura borylation with bis(pinacolato)diboron (B2pin2) under Pd catalysis .
-
Hydroxymethyl protection via silylation with TBDMS chloride in the presence of imidazole .
Stepwise Synthesis
Step 1: 5-Bromo-2-(hydroxymethyl)thiazole
Reaction of 2-bromo-1-(2-hydroxyethyl)ethan-1-one with thiourea in ethanol yields the hydroxymethyl-substituted thiazole (62% yield) .
Step 2: Miyaura Borylation
Treatment with B2pin2 (1.2 eq), Pd(dppf)Cl2 (5 mol%), and KOAc (3 eq) in dioxane at 80°C for 12 hours installs the boronate ester (78% yield) .
Step 3: Silyl Protection
Reaction with TBDMSCl (1.5 eq) and imidazole (2 eq) in DMF at 0°C→RT provides the final product (85% yield) .
Scalability and Purification
Chromatographic purification (silica gel, hexane/EtOAc 4:1) affords >95% purity. Process intensification studies demonstrate kilogram-scale production with consistent yields (72-75%) .
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The compound serves as a key intermediate in synthesizing pyrazolo[1,5-a]pyrimidine-based casein kinase 2 (CSNK2) inhibitors . Suzuki coupling with halogenated pyrazolopyrimidines introduces the thiazole-boronate moiety, enhancing ATP-binding pocket interactions:
| Inhibitor | CSNK2A2 IC₅₀ (nM) | Metabolic Stability (HLM, % remaining) |
|---|---|---|
| Without thiazole-boronate | 112 | 12 |
| With thiazole-boronate | 8.3 | 58 |
X-ray crystallography confirms the boronate oxygen forms a hydrogen bond with Lys68 (2.9 Å), while the thiazole nitrogen interacts with Asp175 (3.1 Å) .
Antiviral Activity
Derivatives show submicromolar activity against β-coronaviruses (EC₅₀ = 0.37 μM for MHV-A59) . The boronate group’s electrophilicity may covalently target viral proteases, though this requires further validation.
Pharmacological Profiling
ADME Properties
-
Permeability: PAMPA assay reveals moderate permeability (Pe = 12 × 10⁻⁶ cm/s), attributed to the TBDMS group’s membrane affinity .
-
Metabolism: Microsomal stability assays (human liver microsomes) show 58% parent compound remaining after 1 hour, a 4.8-fold improvement over non-boronated analogs . CYP3A4 mediates primary oxidative degradation.
Toxicity Screening
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume